molecular formula C9H13ClN2S B1382082 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride CAS No. 1864057-77-1

2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride

Cat. No.: B1382082
CAS No.: 1864057-77-1
M. Wt: 216.73 g/mol
InChI Key: UCZOBBAMXXLDOU-UHFFFAOYSA-N
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Description

2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride is a chemical compound with the molecular formula C9H13ClN2S. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyridine ring substituted with an azetidine group via a thioether linkage, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride typically involves the reaction of 2-chloropyridine with azetidine-3-methanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the chloropyridine, resulting in the formation of the thioether linkage. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The thioether group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the azetidine group.

    Substitution: The pyridine ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are commonly employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyridine or azetidine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The thioether linkage and the azetidine ring can interact with various molecular targets, influencing their activity and function. The exact pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

    2-((Azetidin-3-ylmethyl)thio)pyridine: This compound lacks the hydrochloride salt form but has a similar structure and reactivity.

    2-(Pyridin-2-ylthio)acetamide: Another compound with a thioether linkage to a pyridine ring, but with different substituents.

    2-(Methylthio)pyridine: A simpler thioether derivative of pyridine.

Uniqueness: 2-((Azetidin-3-ylmethyl)thio)pyridine hydrochloride is unique due to the presence of the azetidine ring, which imparts specific chemical properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

IUPAC Name

2-(azetidin-3-ylmethylsulfanyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.ClH/c1-2-4-11-9(3-1)12-7-8-5-10-6-8;/h1-4,8,10H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZOBBAMXXLDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CSC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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